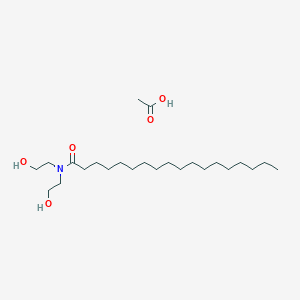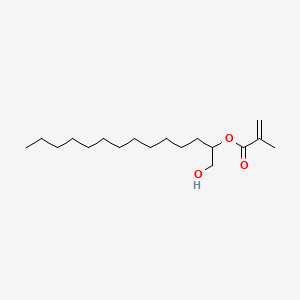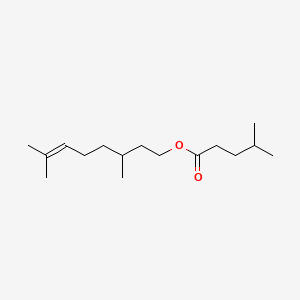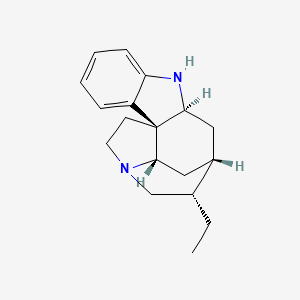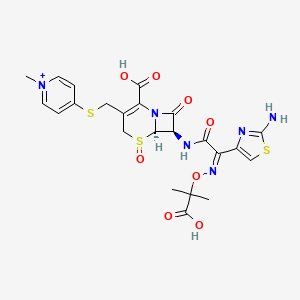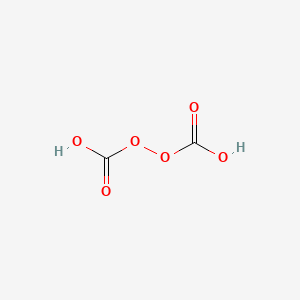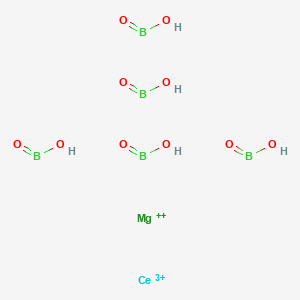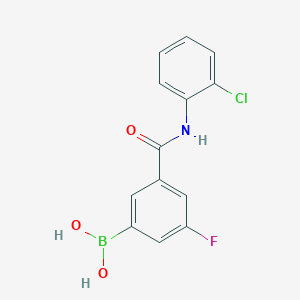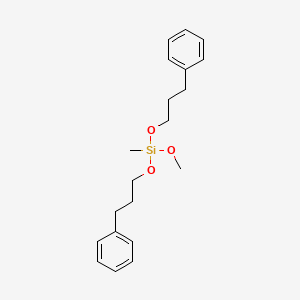
Methoxymethylbis(3-phenylpropoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxymethylbis(3-phenylpropoxy)silane is an organosilicon compound with the molecular formula C20H28O3Si. It is characterized by the presence of a silicon atom bonded to a methoxymethyl group and two 3-phenylpropoxy groups. This compound is used in various applications due to its unique chemical properties, including its ability to act as a coupling agent and its reactivity towards hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxymethylbis(3-phenylpropoxy)silane can be synthesized through the reaction of methoxymethylsilane with 3-phenylpropyl alcohol in the presence of a catalyst. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion. The reaction can be represented as follows:
Methoxymethylsilane+23-phenylpropyl alcohol→this compound+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous removal of water to ensure high yields. The process may also involve purification steps such as distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methoxymethylbis(3-phenylpropoxy)silane undergoes several types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Condensation: Often occurs under acidic or basic conditions, with the removal of water to drive the reaction.
Substitution: Various reagents such as halides or alcohols can be used to replace the methoxymethyl group.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Depending on the reagent, different substituted silanes can be formed.
Scientific Research Applications
Methoxymethylbis(3-phenylpropoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and immobilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism of action of methoxymethylbis(3-phenylpropoxy)silane involves the hydrolysis of the methoxymethyl group to form silanols, which can then condense to form siloxane bonds. This process enhances the adhesion between different materials by forming strong covalent bonds at the interface. The molecular targets include hydroxyl groups on the surfaces of materials, which react with the silanol groups to form stable siloxane linkages .
Comparison with Similar Compounds
Similar Compounds
- Dimethoxymethyl(3-phenylpropoxy)silane
- Triphenyl(3-phenylpropoxy)silane
- Methyl(3-phenylpropoxy)silane
- Ethyl-dimethyl(3-phenylpropoxy)silane
Uniqueness
Methoxymethylbis(3-phenylpropoxy)silane is unique due to its specific combination of methoxymethyl and 3-phenylpropoxy groups, which provide a balance of reactivity and stability. This makes it particularly useful as a coupling agent in various applications, where it can improve the mechanical properties and durability of materials .
Properties
CAS No. |
83929-22-0 |
|---|---|
Molecular Formula |
C20H28O3Si |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
methoxy-methyl-bis(3-phenylpropoxy)silane |
InChI |
InChI=1S/C20H28O3Si/c1-21-24(2,22-17-9-15-19-11-5-3-6-12-19)23-18-10-16-20-13-7-4-8-14-20/h3-8,11-14H,9-10,15-18H2,1-2H3 |
InChI Key |
PRJDWFRZNBSGCD-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(OCCCC1=CC=CC=C1)OCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


